molecular formula C6H11ClO4S B2689179 (3-Methoxyoxolan-3-yl)methanesulfonyl chloride CAS No. 1779959-76-0

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride

Cat. No. B2689179
CAS RN: 1779959-76-0
M. Wt: 214.66
InChI Key: OSWANVQDIYHDMR-UHFFFAOYSA-N
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Description

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride, also known as MOM-Cl, is a chemical compound that is widely used in organic synthesis. It is a versatile reagent that can be used for the protection of various functional groups in organic molecules. MOM-Cl is an important building block in the synthesis of many biologically active compounds, such as antibiotics, antiviral agents, and anticancer drugs.

Scientific Research Applications

Synthesis and Characterization of Complex Compounds

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride and its derivatives are utilized in the synthesis of complex compounds such as diethyltin-based assemblies derived from sulfonate-phosphonate ligands. These compounds exhibit three-dimensional self-assembly, forming structures with continuous channels of voids, which have potential applications in materials science for catalysis, separation, and storage technologies (Shankar et al., 2011).

RNA-cleaving DNA Enzyme Studies

Studies on the solvolytic reactions of methanesulfonyl chloride have contributed to understanding the kinetics of RNA-cleaving DNA enzymes. This research provides insight into the mechanisms of action for these enzymes, which are crucial for developing therapeutic applications and understanding biological processes (Choi et al., 2000).

Green Chemistry and Ionic Liquids

Benzoyl cyanide in ionic liquid 1-methoxyethyl-3-methylimidazolium methanesulfonate has been employed as a 'green' alternative for benzoylation of nucleosides, demonstrating the compound's role in promoting sustainable chemical processes. This methodology offers an efficient and selective approach to modifying nucleosides, which are important in drug development and biochemical research (Prasad et al., 2005).

Electrochemical Studies

Methanesulfonyl chloride, when combined with aluminum chloride, forms a room temperature ionic liquid used to explore the electrochemical properties of vanadium pentoxide films. This research is relevant for developing advanced materials for energy storage applications, particularly in sodium-ion batteries (Su et al., 2001).

Organic Synthesis

In organic synthesis, methanesulfonic acid, a related compound, has been found effective as a catalyst for synthesizing 2-substituted benzoxazoles from carboxylic acids. This demonstrates the utility of methanesulfonyl derivatives in facilitating various organic reactions, contributing to the synthesis of compounds with potential pharmaceutical applications (Kumar et al., 2008).

Atmospheric Chemistry

Research into methanesulfonic acid and its derivatives, such as methanesulfonyl chloride, plays a significant role in understanding atmospheric chemistry, particularly in the oxidation of volatile organic sulfur compounds. This research is crucial for understanding the environmental impact of these compounds and their roles in atmospheric processes (Kwong et al., 2018).

properties

IUPAC Name

(3-methoxyoxolan-3-yl)methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO4S/c1-10-6(2-3-11-4-6)5-12(7,8)9/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWANVQDIYHDMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxyoxolan-3-yl)methanesulfonyl chloride

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